REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[N:10]#[C:11]Br>C(OCC)C>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([NH:6][C:11]#[N:10])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0.704 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
|
Type
|
WASH
|
Details
|
the diethylether filtrate was washed with 1M HCl (20 ml) and brine (20 ml) before the solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield an oily yellow residue
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product by column chromatography on silica gel using 95:5 dichloromethane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=C(C=CC1)NC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |